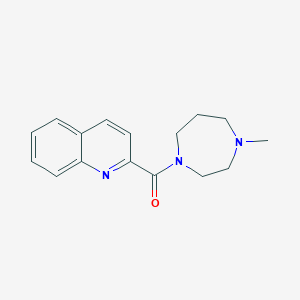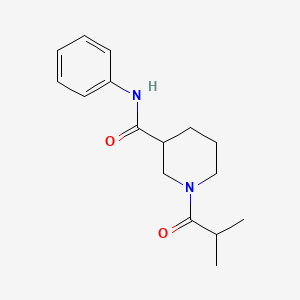
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone, also known as MQL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the activity of topoisomerase I and II, enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in lab experiments is its relatively simple synthesis method. (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is also stable under normal lab conditions, making it easy to handle and store. However, one limitation of using (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. One area of interest is the development of more efficient synthesis methods for (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone and its potential therapeutic applications. Future research could also focus on the development of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone analogs with improved solubility and bioavailability.
Conclusion
In conclusion, (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties have made it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand the mechanism of action and potential applications of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone.
合成法
The synthesis of (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methyl-1,4-diazepan-1-amine in the presence of a base. The resulting product is then purified through column chromatography to obtain (4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone in its pure form.
特性
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-9-4-10-19(12-11-18)16(20)15-8-7-13-5-2-3-6-14(13)17-15/h2-3,5-8H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJORXJBSYUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)-quinolin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)



![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)


![3-[(2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468114.png)
![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)
![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


